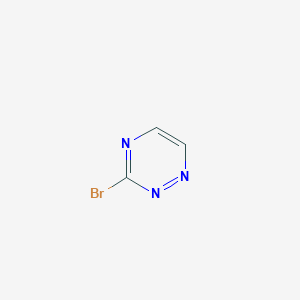

3-Bromo-1,2,4-triazine

Description

Properties

Molecular Formula |

C3H2BrN3 |

|---|---|

Molecular Weight |

159.97 g/mol |

IUPAC Name |

3-bromo-1,2,4-triazine |

InChI |

InChI=1S/C3H2BrN3/c4-3-5-1-2-6-7-3/h1-2H |

InChI Key |

TYVQKSLLHVVNTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=N1)Br |

Origin of Product |

United States |

Biological Activity

3-Bromo-1,2,4-triazine is a heterocyclic compound with significant biological activity, primarily due to its unique structural properties and reactivity. This article explores the various aspects of its biological activity, including synthesis methods, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound has a molecular formula of C₃H₂BrN₅. Its structure consists of a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms, with a bromine atom at the 3-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for various chemical reactions and applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Electrophilic Aromatic Substitution : Utilizing brominating agents to introduce the bromine atom into the triazine ring.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form derivatives that enhance biological activity .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial , antifungal , and anti-inflammatory activities. For instance:

- In studies comparing various synthesized compounds, this compound derivatives showed high antibacterial efficacy against strains such as Escherichia coli and Pseudomonas aeruginosa.

- The compound's anti-inflammatory properties were evaluated alongside commercial antibiotics, revealing superior performance in certain assays .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A series of studies focused on the cytotoxic effects of this compound derivatives against human cancer cell lines. Key findings include:

- Cytotoxicity : Certain derivatives demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines.

- Mechanism of Action : Molecular docking studies suggested that these compounds could inhibit key protein kinases involved in cancer progression .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antibacterial | High | |

| Antifungal | Moderate | |

| Anti-inflammatory | High | |

| Anticancer | Significant |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A comparative study evaluated various triazine derivatives against common bacterial strains. The results indicated that certain modifications to the triazine structure significantly enhanced antibacterial activity.

- Anticancer Research : A recent study assessed the cytotoxicity of triazine derivatives on multiple cancer cell lines. It was found that specific structural features contributed to increased potency against cancer cells compared to standard chemotherapeutics .

Comparison with Similar Compounds

Halogenated Triazines: Bromine vs. Chlorine Substituents

The position and identity of halogens significantly influence reactivity and biological activity.

However, 3-chloro derivatives are more reactive in nucleophilic substitutions due to the smaller size and better leaving group ability of chloride .

Positional Isomers: Bromine Placement on the Triazine Core

The position of bromine alters electronic distribution and steric accessibility.

For example, 5-bromo-1,2,3-triazine exhibits higher reactivity in cross-coupling reactions under mild conditions (e.g., room temperature, low catalyst loading), whereas this compound may require elevated temperatures for comparable yields .

Functional Group Variations: Thioether and Amino Derivatives

Substituents like methylthio or amino groups modulate electronic and steric profiles.

Theoretical studies on 3-methylthio-1,2,4-triazine reveal excellent agreement between experimental (X-ray) and calculated structures, with charge distribution favoring planar conformations .

Q & A

Q. What are the standard synthetic protocols for 3-Bromo-1,2,4-triazine, and how can purity be ensured?

Synthesis typically involves bromination of 1,2,4-triazine precursors using brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. For example, analogous protocols for brominated triazines suggest reactions in polar solvents (e.g., DMF) at 80–120°C, followed by purification via recrystallization or column chromatography. Purity is validated using HPLC (>95% purity threshold) and (e.g., absence of proton signals from byproducts). Stability during storage requires inert atmospheres and low temperatures (-20°C) to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and bromine integration.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- X-ray crystallography : Resolves molecular geometry and packing interactions. Hirshfeld surface analysis can further elucidate intermolecular forces (e.g., halogen bonding involving bromine) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized with this compound as a substrate?

Optimization involves:

- Catalyst screening : Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings.

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates.

- Temperature and additives : Reactions at 100–120°C with CsCO as a base improve yields. Microwave-assisted synthesis reduces reaction time. Progress is monitored via TLC or GC-MS .

Q. What strategies mitigate regioselectivity challenges in nucleophilic substitution reactions of this compound?

Regioselectivity is influenced by:

- Electronic effects : Bromine’s electron-withdrawing nature directs nucleophilic attack to electron-deficient positions.

- Steric hindrance : Bulky substituents near reactive sites can block undesired pathways.

- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

Q. How does bromine substitution impact the electronic structure and reactivity of 1,2,4-triazine in medicinal chemistry applications?

Bromine enhances electrophilicity, facilitating cross-coupling reactions to generate bioactive derivatives. Computational studies (e.g., Hammett parameters) quantify its electron-withdrawing effect, which stabilizes transition states in SNAr reactions. This property is leveraged in designing kinase inhibitors or antimicrobial agents via structure-activity relationship (SAR) studies .

Q. What are the methodological considerations for analyzing the stability of this compound under various conditions?

Stability assays include:

- Accelerated degradation studies : Exposure to heat (40–60°C), UV light, and humidity to identify degradation products.

- HPLC monitoring : Quantifies decomposition over time.

- Storage protocols : Anhydrous conditions and inert gas (N/Ar) minimize hydrolysis and oxidation. Stability data inform handling guidelines for long-term experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.